![molecular formula C10H13N3O3 B7576356 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid, also known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMPA is a derivative of pyridine and is known to exhibit promising biological activities, making it a potential candidate for drug development.
Wirkmechanismus
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid exerts its biological effects by inhibiting the activity of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's function and subsequently affects the physiological processes that the enzyme is involved in.
Biochemical and Physiological Effects:
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects have been attributed to the compound's ability to inhibit the activity of enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity towards specific enzymes. However, the compound's complex synthesis method and potential toxicity limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the potential side effects and toxicity of 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid to ensure its safety for therapeutic use.
In conclusion, 3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against various enzymes makes it a potential candidate for drug development, particularly in the treatment of neurological disorders. However, further studies are needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as to develop more efficient synthesis methods.
Synthesemethoden
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid can be synthesized through a multistep process involving the reaction of 2-amino-4-chloropyridine with various reagents, such as ethyl 2-chloroacetate, followed by the reaction with hydrazine hydrate and sodium hydroxide. The final product is obtained after the reaction with acetic anhydride and glacial acetic acid.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition has been linked to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2-carbamoylpyridin-4-yl)-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(5-3-9(14)15)7-2-4-12-8(6-7)10(11)16/h2,4,6H,3,5H2,1H3,(H2,11,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOZKXQAPTPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC(=NC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.